molecular formula C24H20ClN3O B2859815 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 883639-58-5

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B2859815
CAS No.: 883639-58-5
M. Wt: 401.89
InChI Key: MQOIAXRKMGYACT-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a pyrrolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the benzimidazole derivative.

    Formation of the pyrrolidinone ring: This could be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl group.

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one may confer unique chemical properties, such as increased reactivity in substitution reactions or altered biological activity compared to its analogs.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-19-10-12-20(13-11-19)27-16-18(14-23(27)29)24-26-21-8-4-5-9-22(21)28(24)15-17-6-2-1-3-7-17/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOIAXRKMGYACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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